molecular formula C7H11NO B2828088 (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one CAS No. 2416219-24-2

(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one

Cat. No.: B2828088
CAS No.: 2416219-24-2
M. Wt: 125.171
InChI Key: XIJZEAQMCMDCMV-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one is a stereochemically defined, bicyclic lactam that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery research. This compound features a fused [4.2.0] bicyclic ring system, which incorporates a nitrogen atom and a ketone functional group within a constrained, three-dimensional architecture. Such bridged scaffolds are of significant interest in medicinal chemistry for constructing spatially complex molecules and for exploring structure-activity relationships. The stereochemistry at the 1 and 6 positions is explicitly defined as (S), providing a specific enantiomer that is crucial for asymmetric synthesis. Compounds based on the 2-azabicyclo[4.2.0]octane scaffold have demonstrated potential in various therapeutic areas. Patent literature indicates that related structures are investigated for their biological activities, including use as antitumor agents and photosensitizers . The synthesis of this scaffold, as described in related patents, can involve strategic cyclization reactions, such as the [2+2] cycloaddition of specific dihydropyridine substrates catalyzed by transition-metal complexes like iridium or rhodium, highlighting the advanced synthetic methodology employed to access this architecture . Researchers utilize this chiral building block in the synthesis of more complex natural products and pharmacologically active molecules, where its rigid structure can impart improved potency and selectivity. It is particularly useful for probing biological targets that prefer conformationally restricted ligands. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can expect high chemical purity and precise stereochemical integrity, making it a reliable starting material for advanced synthetic campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,6S)-2-azabicyclo[4.2.0]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-4-2-5-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJZEAQMCMDCMV-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Bridged Azacyclic Lactam Scaffolds in Modern Synthesis

Bridged azacyclic lactams are a class of compounds that feature prominently in contemporary synthetic and medicinal chemistry. The incorporation of a lactam (a cyclic amide) into a bicyclic system, such as the 2-azabicyclo[4.2.0]octane core, creates a conformationally constrained molecule with specific stereochemical properties. This structural rigidity is crucial for precise interactions with biological targets like enzymes and receptors. ontosight.ai

These scaffolds are of particular interest due to their relationship with β-lactam antibiotics, where the strained four-membered ring is key to their antibacterial action. Consequently, novel bridged lactams are often designed and synthesized as potential analogues or inhibitors of penicillin-binding proteins (PBPs). nih.gov Research has demonstrated that compounds featuring azabicyclic frameworks possess a wide range of potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. ontosight.aigoogle.com The development of efficient and stereoselective synthetic methods, such as photochemical [2+2] cycloaddition reactions, is critical for producing these compounds and exploring their therapeutic potential. google.comrsc.org

Table 1: Applications of Bridged Azacyclic Lactam Scaffolds

Scaffold Class Synthetic Utility Potential Biological Applications
Bicyclic β-Lactams Core of β-lactam antibiotics, intermediates for carbapenems. Antibacterial.
2-Azabicyclo[4.2.0]octanes Building blocks for complex molecules via cycloaddition reactions. google.com Antitumor. google.com

Stereochemical Complexity and Conformational Rigidity of the 2 Azabicyclo 4.2.0 Octane System

The 2-azabicyclo[4.2.0]octane system is characterized by significant stereochemical complexity. The fusion of the cyclobutane (B1203170) and piperidone rings can result in different stereoisomers, with the relative orientation of the bridgehead hydrogens defining cis or trans fusion. The specific compound of interest, (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one, denotes a cis-fused isomer with a defined absolute stereochemistry at the two bridgehead carbons (C1 and C6).

The fusion of the strained four-membered ring to the six-membered ring creates a rigid, conformationally constrained molecule. This rigidity limits the number of accessible low-energy conformations, which is a highly desirable trait in drug design as it can lead to higher binding affinity and selectivity for a biological target. The strain energy of the [4.2.0] system is estimated to be around 25–30 kcal/mol, primarily due to the planar nature of the four-membered ring. This inherent strain influences the chemical reactivity of the molecule, particularly in reactions involving ring-opening or rearrangements. The stereochemistry is a critical determinant of biological activity, and understanding the spatial arrangement of substituents on the bicyclic core is essential for developing effective therapeutic agents. ontosight.ai

| Ring Strain | The presence of the four-membered ring introduces significant strain energy. | Influences chemical reactivity and can be exploited in synthetic transformations. |

The 1s,6s 2 Azabicyclo 4.2.0 Octan 3 One Moiety As a Privileged Structure in Chemical Space

Photochemical Strategy for the Construction of the 2-Azabicyclo[4.2.0]octane Core

Photochemical methods, particularly [2+2] cycloadditions, have emerged as powerful tools for the synthesis of the strained 2-azabicyclo[4.2.0]octane ring system. These reactions leverage the energy of light to form the four-membered ring characteristic of this bicyclic lactam.

Intermolecular [2+2] Cycloaddition Pathways

Intermolecular [2+2] cycloaddition involves the reaction of two separate components, typically an activated alkene and a suitable nitrogen-containing ring system, to form the desired bicyclic product.

Recent advancements have demonstrated that visible-light-promoted [2+2] cycloaddition offers a highly regio- and diastereoselective route to polysubstituted 2-azabicyclo[4.2.0]octanes. This method is operationally simple and atom-economical, proceeding through an energy transfer pathway. The use of visible light, as opposed to higher-energy UV radiation, allows for milder reaction conditions and can improve the selectivity of the cycloaddition. For instance, the photocycloaddition of acrylonitrile (B1666552) to 1-benzyl-1,4-dihydropyridine dicarboxylate derivatives yields diastereomeric azabicyclo[4.2.0]octane derivatives. The retention of the original alkene stereochemistry in the product when using Z- or E-but-2-enenitrile confirms the concerted nature of this [2+2] cycloaddition.

A common and effective strategy for constructing the 2-azabicyclo[4.2.0]octane core involves the photochemical addition of activated olefins, such as acrylonitrile, to 1,4-dihydropyridines. Subsequent catalytic hydrogenation of the resulting cycloadducts can lead to the formation of trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates. This approach provides a versatile and efficient means of accessing a range of substituted 2-azabicyclo[4.2.0]octane derivatives. The reaction between 1,4-dihydropyridines and various olefins under visible light promotion is noted for its broad substrate scope and good functional group tolerance, with yields generally ranging from 56% to 99%.

Table 1: Examples of Intermolecular [2+2] Cycloaddition for 2-Azabicyclo[4.2.0]octane Synthesis

1,4-Dihydropyridine (B1200194) Derivative Olefin Product Yield Stereoselectivity Reference
1-Benzyl-1,4-dihydropyridine dicarboxylate Acrylonitrile Diastereomeric azabicyclo[4.2.0]octane derivatives Not specified Diastereoselective rsc.org
Various 1,4-dihydropyridines Various olefins Polysubstituted 2-azabicyclo[4.2.0]octanes 56-99% High regio- and diastereoselectivity oaepublish.com
1,4-Dihydropyridines 1 and 2 Acrylonitrile trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates Not specified Stereoselective researchgate.net

Intramolecular Photocyclization Approaches to Fused Azabicyclic Lactams

Intramolecular photocyclization offers a powerful strategy for the synthesis of fused bicyclic systems, where the reacting moieties are tethered within the same molecule. This approach can provide excellent control over stereochemistry.

A notable example of intramolecular photocyclization is the enantioselective conversion of N-(arylcarbonylmethyl)-2-piperidones (a derivative of δ-valerolactam) into chiral 7-aryl-7-hydroxy-1-azabicyclo[4.2.0]octan-2-one derivatives. This transformation is achieved by irradiating the substrate with a high-pressure mercury lamp. The key to achieving enantioselectivity lies in controlling the conformation of the substrate during the photochemical reaction.

To induce chirality in the photocyclization of achiral N-(arylcarbonylmethyl)-2-piperidones, a supramolecular approach involving chiral host-guest complexation has been successfully employed. In this method, the achiral δ-valerolactam derivative (guest) forms a 1:1 inclusion complex with a chiral host molecule derived from tartaric acid. Within the crystalline lattice of this complex, the guest molecule is held in a chiral conformation. Upon photoirradiation of the powdered inclusion compound in a water suspension, the guest molecule undergoes cyclization to yield the corresponding chiral 7-aryl-7-hydroxy-1-azabicyclo[4.2.0]octan-2-one with high optical purity. This demonstrates the profound influence of the chiral microenvironment provided by the host molecule on the stereochemical outcome of the photochemical reaction.

Table 2: Enantioselective Photocyclization via Host-Guest Complexation

Guest Molecule (N-(arylcarbonylmethyl)-2-piperidone) Chiral Host Product Optical Yield Reference
N-(Benzoylmethyl)-2-piperidone (-)-(2R,3R)-Tartaric acid derivative Chiral 7-phenyl-7-hydroxy-1-azabicyclo[4.2.0]octan-2-one High
N-(p-Toluoylmethyl)-2-piperidone (-)-(2R,3R)-Tartaric acid derivative Chiral 7-(p-tolyl)-7-hydroxy-1-azabicyclo[4.2.0]octan-2-one High
Strategic Introduction of Oxygen Bridges to Facilitate [2+2] Photocycloaddition

The construction of the bicyclo[4.2.0]octane skeleton via intramolecular [2+2] photocycloaddition can be challenging. acs.org A strategic approach to overcome these challenges involves the temporary introduction of an oxygen bridge to facilitate the key photochemical step. nih.gov This methodology allows for the enantioselective synthesis of bicyclo[4.2.0]octanes through a sequence of [2+2] photocycloaddition, reduction, and fragmentation. nih.gov

In this strategy, a bicyclic cyclopentane-type tether containing a cleavable bond is used. This tether properly orients the reactive olefin units for the intramolecular Cu(I)-catalyzed [2+2] photocycloaddition, a reaction that is typically limited to substrates with a three-atom tether. acs.org The oxygen bridge serves as part of this temporary tether, enforcing a conformation that is conducive to cycloaddition. Once the desired cyclobutane (B1203170) ring is formed, the oxygen bridge can be cleaved, revealing the target bicyclo[4.2.0]octane framework. acs.orgnih.gov This approach is particularly advantageous as it can induce enantioselectivity during the ring cleavage step if the photocycloaddition product is a meso compound. acs.org

Diastereodifferentiating and Regioselective Photoreactions using Chiral Auxiliaries

Achieving high levels of stereocontrol in photochemical [2+2] cycloadditions is crucial for synthesizing enantiopure compounds. The use of chiral auxiliaries attached to the reacting substrates is a powerful strategy for inducing diastereoselectivity. nih.gov These auxiliaries create a chiral environment that influences the trajectory of the cycloaddition, favoring the formation of one diastereomer over the other.

One effective method involves the use of menthol (B31143) derivatives, such as 8-(p-methoxy phenyl)menthyl, as chiral auxiliaries on cyclohexenone substrates. nih.gov While these reactions can be challenging in aqueous media due to low solubility, the use of surfactants and organic solvent additives can enable the photoreaction to proceed with moderate to high yields and diastereoselectivity. nih.gov For instance, the photochemical addition of acrylonitrile to chiral 1,4-dihydropyridines has been shown to produce 2-azabicyclo[4.2.0]octane derivatives with enantiomeric excesses ranging from 15–45%. rsc.org

Similarly, chiral α- and β-hydroxy acids like (S)-lactic acid and (S)-mandelic acid can serve as effective tether groups in intramolecular [2+2] photocycloadditions. acs.org These auxiliaries provide high regiocontrol and can achieve high diastereoselectivities (up to 94%). acs.org After the photocycloaddition, the auxiliary can be cleaved to yield the enantiomerically pure cyclobutane product. acs.org

Chiral Auxiliary/TemplateReactantsProductDiastereomeric/Enantiomeric Excess (de/ee)Reference
Chiral 1,4-dihydropyridineAcrylonitrile2-azabicyclo[4.2.0]octanes15–45% ee rsc.org
(3R)-3-hydroxybutyric acid3-oxocyclohexene carboxylic acid derivativeBicyclo[4.2.0]octane derivative88% de acs.org
(S)-Lactic acid3-oxocyclohexene carboxylic acid derivativeBicyclo[4.2.0]octane derivative94% de acs.org
8-(p-methoxyphenyl)menthylCyclohexenone carboxylate + Ethylene (B1197577)Bicyclo[4.2.0]octan-2-one derivativeup to 60% de nih.gov

Mechanistic Investigations of Photoinduced Ring Closures and Rearrangements

Understanding the mechanism of photoinduced reactions is essential for optimizing reaction conditions and predicting outcomes. The formation of the 2-azabicyclo[4.2.0]octane ring system via [2+2] cycloaddition involves the excitation of a substrate, typically a 1,4-dihydropyridine or a related enone, to an electronically excited state which then reacts with an alkene. rsc.orggoogle.com These reactions can be promoted by visible light in the presence of a photosensitizer. google.com

Mechanistic studies on related systems, such as the photomediated ring contraction of N-aryl azacycles, suggest the involvement of an electron transfer/proton transfer (ET/PT) mechanism. nih.gov The wavelength of the light used can also play a critical role in the efficiency and outcome of the transformation. nih.gov Once formed, the cyclobutane ring of the azabicyclo[4.2.0]octane system can undergo further rearrangements. For example, under specific conditions, selective cleavage of the C1/C8b bond can occur. One such transformation is a retro-benzilic acid rearrangement, which converts a heteroanellated hydroxycyclobutanecarboxylate into a cyclopentadione. researchgate.net Another observed rearrangement involves the reductive debenzylation of a heteroanellated azabicyclo[4.2.0]octane, which unexpectedly leads to ring expansion, yielding an eight-membered lactam ring (azocane). researchgate.net

Cascade and Multicomponent Cyclization Reactions

Cascade and multicomponent reactions offer an efficient approach to building complex molecular architectures like the 2-azabicyclo[4.2.0]octane core from simple precursors in a single operation.

Gold-Catalyzed Endo-Selective Cyclization of Alkynylcyclobutanecarboxamides

Gold catalysis has emerged as a powerful tool for the cyclization of functionalized alkynes. rsc.org A notable application is the synthesis of cyclobutane-fused dihydropyridones, structures closely related to the 3-azabicyclo[4.2.0]octan-2-one motif, through the gold-catalyzed cycloisomerization of alkynylcyclobutane carboxamides. rsc.orgoregonstate.edursc.org This reaction proceeds under mild conditions with complete endo-selective cyclization. uam.es

The high selectivity for the endo pathway is significant because it is the reverse of the selectivity observed in related cyclizations of alkynylcyclobutanes bearing hydroxyl or acid groups, which typically favor exo cyclization. oregonstate.edursc.org Density functional theory (DFT) calculations have supported the observed selectivity, providing insight into the reaction mechanism. rsc.org This method provides direct access to the 3-azabicyclo[4.2.0]octan-2-one framework, which is found in natural products with hepatoprotective and anti-proliferative activities. rsc.org

SubstrateCatalystProductSelectivityReference
Alkynylcyclobutane carboxamideGold(I) complexCyclobutane-fused dihydropyridone>99% endo rsc.orgrsc.org
Alkynylcyclobutane with hydroxyl groupGold(I) complexCyclobutane-fused methylenetetrahydrofuranexo selective rsc.orgnih.gov

The principle of divergent synthesis allows for the creation of a variety of structurally distinct molecules from a common starting material by slightly altering reaction conditions or reagents. The cyclization of alkynylcyclobutanes is an excellent example of this concept. nih.govacs.org

As mentioned, alkynylcyclobutanes appended with an amide group undergo gold-catalyzed cyclization to yield N-heterocycles via an endo pathway. rsc.org In contrast, when the same alkynylcyclobutane core bears a hydroxyl group, a gold-catalyzed 5-exo-dig cycloisomerization occurs, providing a cyclobutane-fused methylenetetrahydrofuran, an O-heterocycle. nih.gov Furthermore, using a different electrophile, such as in an iodocyclization reaction, the hydroxyl-appended precursor can be selectively converted into a cyclobutane-fused dihydropyran via a 6-endo-dig pathway. nih.govacs.org This regiodivergence demonstrates how a single precursor can be a versatile starting point for a range of different cyclobutane-fused heterocyclic systems.

Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) Sequence

The Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC) sequence is an efficient one-pot method for constructing the 2-azabicyclo[4.2.0]octane system. thieme-connect.comd-nb.info This approach relies on the formation of the heterocyclic ring as the key step. d-nb.info

The synthesis begins with a 2-(ω-chloroalkyl)cyclobutanone. thieme-connect.comenamine.net This starting material undergoes a Strecker reaction (treatment with an amine and a cyanide source, such as trimethylsilyl (B98337) cyanide) to form an α-amino nitrile intermediate. This intermediate then undergoes a spontaneous intramolecular nucleophilic cyclization, where the newly formed amino group displaces the terminal chloride, to form the bicyclic lactam structure. d-nb.info This methodology has been successfully applied to the multigram synthesis of various 2-azabicyclo[4.2.0]octane derivatives, including bicyclic proline analogues and monoprotected diamines. thieme-connect.comd-nb.infografiati.com

Starting MaterialKey ReagentsProductScaleReference
2-(3-chloropropyl)cyclobutanoneBenzylamine, TMSCNN-benzyl-3-oxo-2-azabicyclo[4.2.0]octane-3-carbonitrileMultigram thieme-connect.comd-nb.info
2-(2-chloroethyl)cyclobutanoneBenzylamine, TMSCNN-benzyl-3-oxo-2-azabicyclo[3.2.0]heptane-3-carbonitrileMultigram d-nb.info
Generation of 2-(ω-Haloalkyl)cyclobutanones as Key Intermediates

The synthesis of complex bicyclic structures such as 2-azabicyclo[4.2.0]octan-3-one often relies on the strategic construction of highly functionalized monocyclic intermediates. Among these, 2-(ω-haloalkyl)cyclobutanones have emerged as pivotal building blocks. enamine.netthieme-connect.com The cyclobutanone (B123998) ring itself serves as a versatile precursor in organic synthesis, providing access to a wide range of more complex molecules through various ring-opening or expansion reactions. thieme-connect.debeilstein-journals.org

A robust method for the preparation of 2-(ω-haloalkyl)cyclobutanones involves a [2+2] cycloaddition reaction. Specifically, the reaction between keteniminium salts and ethylene has been employed to generate these key intermediates. enamine.net This approach allows for the direct formation of the four-membered ring with the required haloalkyl side chain appended at the C2 position. For instance, the synthesis of 2-(2-chloroethyl)cyclobutanone has been successfully demonstrated, providing a direct precursor for the subsequent formation of the 2-azabicyclo[4.2.0]octane skeleton. enamine.netthieme-connect.com

Table 1: Synthesis of 2-(ω-Haloalkyl)cyclobutanone Intermediate
ReactantsReaction TypeKey Intermediate ProductReference
Keteniminium Salt + Ethylene[2+2] Cycloaddition2-(ω-Chloroalkyl)cyclobutanone enamine.net
Utility in the Formation of Conformationally Restricted Bicyclic Systems

The strategic value of 2-(ω-haloalkyl)cyclobutanones lies in their designed potential for intramolecular cyclization to form bicyclic systems. enamine.net These intermediates are expertly crafted to undergo subsequent transformations that build the second ring onto the cyclobutane framework, leading to conformationally restricted structures like the 2-azabicyclo[4.2.0]octane core.

A notable application of these intermediates is a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. enamine.net This two-stage process begins with the conversion of the cyclobutanone carbonyl group into an α-aminonitrile via the Strecker reaction. The newly installed amino group is then positioned to act as an internal nucleophile. In the second stage, this amine attacks the electrophilic carbon at the terminus of the haloalkyl side chain, displacing the halide and forging the new heterocyclic ring. This intramolecular cyclization effectively "zips up" the precursor to yield the desired 2-azabicyclo[4.2.0]octane derivative. This methodology has been successfully applied to the multigram synthesis of the parent 2-azabicyclo[4.2.0]octane. enamine.net

Table 2: Transformation of Key Intermediate to Bicyclic System
Starting MaterialKey Transformation SequenceBicyclic ProductReference
2-(ω-Chloroalkyl)cyclobutanone1. Strecker Reaction 2. Intramolecular Nucleophilic Cyclization2-Azabicyclo[4.2.0]octane derivative enamine.net

Classical Cyclization and Functional Group Interconversion Sequences

Cyclization of Diamines and Diketones

Classical synthetic strategies for the formation of heterocyclic rings often involve the condensation of precursors containing the requisite functional groups. The formation of bicyclic lactams through the cyclization of diamines and diketones or related dicarbonyl compounds is a fundamental approach in heterocyclic chemistry. researchgate.net In this type of reaction, the nucleophilic amine groups react with the electrophilic carbonyl carbons to form imines, which can then undergo further intramolecular reactions, such as cyclization and tautomerization, to yield the final heterocyclic structure. While this represents a classical approach, its direct application to form the specific 2-azabicyclo[4.2.0]octan-3-one framework is less commonly documented in favor of more modern photochemical or rearrangement-based methods.

Multistep Strategies from Acyclic or Monocyclic Precursors

The construction of the 2-azabicyclo[4.2.0]octane skeleton from simpler monocyclic precursors is a highly effective and convergent strategy. Photochemical [2+2] cycloaddition reactions have proven particularly powerful in this regard. rsc.orggoogle.com This approach involves the reaction of a monocyclic diene system with an alkene.

A well-established example is the photochemical addition of acrylonitrile to 1,4-dihydropyridines. rsc.org Upon irradiation, these substrates undergo an intermolecular [2+2] cycloaddition to directly form the fused cyclobutane ring, yielding a cyano-substituted 2-azabicyclo[4.2.0]octane derivative. Subsequent catalytic hydrogenation can be employed to reduce the remaining double bond in the six-membered ring. rsc.org More recent advancements have enabled this cycloaddition to be performed using visible light in the presence of a photosensitizer catalyst, offering a milder and more selective method. google.com This visible-light-mediated approach is applicable to a wide range of alkenes and 1,4-dihydropyridines, providing the target bicyclic compounds in good yields (typically 56% to 99%) and with high stereoselectivity. google.com

Table 3: Synthesis from Monocyclic Precursors via [2+2] Cycloaddition
PrecursorsReaction ConditionsProduct TypeKey FeaturesReference
1,4-Dihydropyridine + AcrylonitrileUV Photolysis, then H₂/CatalystCyano-2-azabicyclo[4.2.0]octaneDirect construction of bicyclic core rsc.org
1,4-Dihydropyridine + Various AlkenesVisible Light, PhotosensitizerPolysubstituted 2-azabicyclo[4.2.0]octaneMild conditions, high yield (56-99%), high stereoselectivity google.com

Asymmetric and Diastereoselective Control in 2-Azabicyclo[4.2.0]octane Synthesis

Chiral Inductions and Auxiliary-Mediated Transformations

Achieving enantiopure forms of 2-azabicyclo[4.2.0]octane derivatives is critical for their potential applications. Stereochemical control can be achieved through various methods, including substrate control, where the chirality is embedded in the starting material, or through the use of chiral auxiliaries. rsc.orgwikipedia.org

An example of substrate-controlled synthesis involves the use of a chiral 1,4-dihydropyridine precursor in the photochemical [2+2] cycloaddition reaction. rsc.org The inherent chirality of the starting material biases the formation of one enantiomer of the bicyclic product over the other, resulting in an enantiomeric excess of 15–45%. rsc.org

A more general and often more effective strategy is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Well-known examples of chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgbath.ac.uk These auxiliaries function by creating a chiral environment around the reaction center, sterically blocking one face of the molecule and forcing a reagent to approach from the less hindered face. This principle has been widely applied in asymmetric synthesis, such as in stereoselective aldol (B89426) reactions and alkylations. wikipedia.orgbath.ac.uk In the context of synthesizing derivatives of this compound, a chiral auxiliary could be appended to a precursor to control the stereochemistry during key bond-forming steps, ensuring the desired enantiopure product is obtained. nih.gov

Table 4: Strategies for Asymmetric Synthesis
StrategyDescriptionExampleReference
Substrate ControlChirality is incorporated into a starting material to direct the stereochemical outcome.Use of a chiral 1,4-dihydropyridine in a [2+2] cycloaddition. rsc.org
Chiral AuxiliaryA recoverable chiral molecule is temporarily attached to the substrate to control stereoselectivity.Evans Oxazolidinones, Oppolzer's Camphorsultam. wikipedia.orgbath.ac.uk

Enantiopure Precursor Synthesis

The synthesis of enantiomerically pure precursors is a critical step in the development of advanced synthetic methodologies for chiral compounds. For this compound, the key chiral building block is the corresponding enantiopure β-amino acid, cis-(1S,2S)-2-aminocyclohexanecarboxylic acid. The stereochemistry of this precursor directly dictates the stereochemistry of the final bicyclic lactam. Several advanced strategies have been developed to obtain this precursor in high enantiomeric purity, primarily revolving around asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis via Enzymatic Desymmetrization

An elegant approach to obtaining the chiral precursor is through the asymmetric desymmetrization of a prochiral starting material. The enzymatic hydrolysis of cis-cyclohexane-1,2-dicarboxylic acid diesters using Pig Liver Esterase (PLE) is a well-established and effective method. In this process, the enzyme selectively hydrolyzes one of the two enantiotopic ester groups of the meso-diester, leading to a chiral monoester with high enantiomeric excess.

The general transformation is depicted below:

cis-Dimethyl cyclohexane-1,2-dicarboxylate is subjected to hydrolysis catalyzed by PLE. The enzyme's chiral active site discriminates between the two ester functionalities, resulting in the formation of the (1S,2R)-monoester. This monoester can then be converted to the desired (1S,2S)-2-aminocyclohexanecarboxylic acid through a Curtius rearrangement, which proceeds with retention of configuration.

Starting MaterialEnzymeProductEnantiomeric Excess (e.e.)
cis-Dimethyl cyclohexane-1,2-dicarboxylatePig Liver Esterase (PLE)(1S,2R)-1-(Methoxycarbonyl)cyclohexane-2-carboxylic acid>95%
cis-Diethyl cyclohexane-1,2-dicarboxylatePig Liver Esterase (PLE)(1S,2R)-1-(Ethoxycarbonyl)cyclohexane-2-carboxylic acidHigh

This table presents typical results for the enzymatic desymmetrization of prochiral diesters.

Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. This can be achieved through enzymatic methods or by classical chemical means involving the formation of diastereomeric salts.

Enzymatic Kinetic Resolution:

Lipases are versatile biocatalysts for the kinetic resolution of racemic esters of amino acids. Specifically, Candida antarctica lipase (B570770) B (CALB) has been shown to be highly effective in the enantioselective hydrolysis of racemic ethyl cis-2-aminocyclohexanecarboxylate. The enzyme preferentially hydrolyzes one enantiomer, leaving the other unreacted. This allows for the separation of the slower-reacting ester enantiomer and the hydrolyzed amino acid of the opposite configuration, both with high enantiomeric purity. The reaction is typically characterized by a high enantioselectivity factor (E > 200), indicating excellent separation efficiency.

SubstrateBiocatalystProductsEnantioselectivity (E)
(±)-Ethyl cis-2-aminocyclohexanecarboxylateCALB(1R,2S)-2-Aminocyclohexanecarboxylic acid and (1S,2R)-Ethyl 2-aminocyclohexanecarboxylate>200

This table summarizes the enzymatic kinetic resolution of a racemic precursor ester.

Classical Resolution via Diastereomeric Salt Formation:

A traditional yet powerful method for resolving racemic amino acids is through the formation of diastereomeric salts with a chiral resolving agent. Racemic cis-2-aminocyclohexanecarboxylic acid, or a suitably N-protected derivative, is treated with a single enantiomer of a chiral acid or base. The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Commonly used resolving agents for amino acids include chiral carboxylic acids like mandelic acid or tartaric acid. For instance, racemic N-protected cis-2-aminocyclohexanecarboxylic acid can be resolved using an enantiomerically pure chiral amine. Conversely, the free amino acid can be resolved with a chiral acid. After separation of the less soluble diastereomeric salt by crystallization, the enantiomerically pure amino acid is recovered by treatment with an acid or base to break the salt.

Racemic MixtureResolving AgentLess Soluble DiastereomerMethod of Separation
(±)-cis-2-Aminocyclohexanecarboxylic acid(R)-Mandelic AcidSalt of (1S,2S)-2-Aminocyclohexanecarboxylic acid and (R)-Mandelic AcidFractional Crystallization
(±)-N-Boc-cis-2-aminocyclohexanecarboxylic acid(R)-EphedrineSalt of (1S,2S)-N-Boc-2-aminocyclohexanecarboxylic acid and (R)-EphedrineFractional Crystallization

This table illustrates the resolution of racemic precursors through the formation of diastereomeric salts.

These methodologies provide robust and varied routes to the essential enantiopure precursors required for the synthesis of this compound and its derivatives, enabling the development of stereochemically well-defined molecules.

Derivatization Strategies and Functional Group Manipulation on the Lactam Core

Beyond reactions that break open the cyclobutane ring, the lactam functionality itself is a key site for chemical modification. The carbonyl group and the N-H bond provide handles for a range of derivatization strategies aimed at altering the molecule's properties or preparing it for further synthetic steps.

The carbonyl group of the β-lactam ring in the 2-azabicyclo[4.2.0]octan-3-one framework is a highly reactive electrophilic center. Its reactivity is amplified by the strain of the four-membered ring, which, as previously noted, hinders amide resonance stabilization and increases the partial positive charge on the carbonyl carbon. This makes the carbonyl highly susceptible to attack by a wide range of nucleophiles.

Alkaline hydrolysis, involving the attack of a hydroxide (B78521) ion (OH⁻), is a classic example of nucleophilic addition that leads to the opening of the lactam ring. Other strong nucleophiles, such as hydride reagents (e.g., from lithium aluminum hydride), also readily attack the carbonyl carbon. This initial addition is the first step in the reduction of the lactam functionality, a process detailed in the following section. The inherent reactivity of the lactam carbonyl is a cornerstone of the chemistry of this bicyclic system.

The reduction of the lactam group in the 2-azabicyclo[4.2.0]octan-3-one skeleton can be achieved using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). While the typical outcome of lactam reduction is the corresponding cyclic amine, the strained nature of this bicyclic system can lead to alternative reaction pathways.

Research on related 1-azabicyclo[4.2.0]octane-8-ones has demonstrated that reduction with lithium aluminum hydride results in a reductive ring opening of the β-lactam. acs.orgacs.org This process involves the initial nucleophilic addition of hydride to the carbonyl, followed by cleavage of the amide bond, ultimately yielding 2-(1-alkoxy-2-hydroxyethyl)piperidines as single isomers. acs.orgacs.org This transformation effectively reduces the carbonyl and opens the four-membered ring in a single, stereocontrolled operation, converting the bicyclic lactam into a substituted piperidine. This outcome contrasts with the simple reduction to a bicyclic amine, showcasing how the fused ring architecture dictates the chemical reactivity.

Starting Material Reducing Agent Product Type Key Transformation Reference
1-Azabicyclo[4.2.0]octane-8-oneLithium Aluminum Hydride (LiAlH₄)2-(1-alkoxy-2-hydroxyethyl)piperidineReductive Ring Opening acs.orgacs.org

Electrophilic and Radical Transformations at Peripheral Positions

The inherent reactivity of the 2-azabicyclo[4.2.0]octan-3-one framework allows for a variety of transformations at its peripheral positions. Both electrophilic and radical-mediated reactions have been explored to introduce diverse functionalities, leading to the synthesis of novel derivatives with potential applications in medicinal chemistry and organic synthesis. These transformations often proceed with a high degree of stereocontrol, influenced by the rigid bicyclic structure of the core.

Electrophilic Transformations

Electrophilic functionalization of the 2-azabicyclo[4.2.0]octan-3-one skeleton primarily involves reactions at positions with available electron density, such as the nitrogen atom or enolizable alpha-carbons.

One notable example of electrophilic substitution is the halogenation of related bicyclic β-lactam systems, which serves as a key step in the synthesis of carbapenem (B1253116) antibiotics. For instance, the introduction of a halogen at the C-7 position of a 1-azabicyclo[4.2.0]octan-8-one derivative has been achieved using N-bromosuccinimide (NBS) with a radical initiator. This reaction proceeds via an enolate or enol intermediate, which is then attacked by the electrophilic halogen. The stereochemical outcome of such reactions is often directed by the existing stereocenters in the bicyclic system.

Alkylation at the nitrogen atom of the lactam is another common electrophilic transformation. While direct alkylation of the parent this compound is less documented, studies on analogous 7-azabicyclo[4.2.0]oct-3-en-8-one systems have demonstrated the feasibility of N-alkylation using alkyl halides. These reactions typically require a base to deprotonate the amide nitrogen, generating a more nucleophilic species that can react with the electrophile.

The table below summarizes representative electrophilic transformations on analogous bicyclic β-lactam frameworks.

Substrate (Analogous)ReagentConditionsProductYield (%)Reference
1-Azabicyclo[4.2.0]octan-8-one derivativeN-Bromosuccinimide (NBS), AIBNBenzene, reflux7-Bromo-1-azabicyclo[4.2.0]octan-8-one derivative70
7-Azabicyclo[4.2.0]oct-3-en-8-oneMethyl iodideRefluxN-Methyl-7-azabicyclo[4.2.0]oct-3-en-8-oneup to 85

Radical Transformations

Radical reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds on the 2-azabicyclo[4.2.0]octan-3-one scaffold. These transformations are often initiated by the homolytic cleavage of a weak bond, generating a radical species that can undergo further reactions.

Free-radical annelation has been successfully employed in the synthesis of bicyclic β-lactams, demonstrating the utility of radical cyclizations in constructing complex molecular architectures. elsevierpure.comacs.orgacs.org For instance, the intramolecular cyclization of an alkenyl-substituted β-lactam can lead to the formation of a new ring fused to the original bicyclic system. The regioselectivity of these cyclizations (exo vs. endo) is dependent on the nature of the tethered alkene. elsevierpure.com

The Hofmann-Löffler-Freytag (HLF) reaction represents another potential strategy for the late-stage functionalization of lactams via a radical rearrangement. This process involves the generation of an N-centered radical from an N-haloamide, which then abstracts a hydrogen atom from a remote carbon, followed by cyclization. irb.hr While this has been explored on macrocyclic lactams, the principles could be applied to introduce functionality at specific peripheral positions of the 2-azabicyclo[4.2.0]octan-3-one framework.

The table below provides examples of radical transformations in the context of bicyclic β-lactam synthesis and modification.

Reaction TypeSubstrateInitiator/ConditionsKey IntermediateProduct TypeReference
Free-radical annelationAlkenyl β-lactamTri-n-butyltin hydride (Bu₃SnH), AIBNCarbon-centered radicalCarbapenams/Carbacephams elsevierpure.com
Hofmann-Löffler-Freytag Reaction (conceptually applied)N-Chloro-2-azabicyclo[4.2.0]octan-3-oneUV light (e.g., 370 nm)N-centered radical, C-centered radicalFunctionalized bicyclic lactam irb.hr

Strategic Applications of 1s,6s 2 Azabicyclo 4.2.0 Octan 3 One in Advanced Organic Synthesis and Scaffold Design

Role as a Chiral Building Block in Complex Molecule Construction

The defined stereochemistry of (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one makes it an excellent chiral starting material for the synthesis of more complex molecular architectures. Its utility as a building block is particularly evident in synthetic methods that aim to construct polysubstituted heterocyclic compounds with high stereoselectivity. google.com

A key synthetic approach to this scaffold involves a visible-light-promoted intermolecular [2+2] cycloaddition reaction. google.com This method utilizes readily available substrates, such as 1,4-dihydropyridines and various alkenes, under mild reaction conditions. The process is noted for its high efficiency, atom economy, and excellent stereoselectivity, yielding polysubstituted 2-azabicyclo[4.2.0]octane derivatives with yields often ranging from 56% to 99%. google.com The inherent chirality of the starting materials or catalysts used in such syntheses can be transferred to the final product, establishing the (1S,6S) stereochemistry. Once formed, this rigid bicyclic core serves as a template upon which further chemical modifications can be made, allowing for the stereocontrolled introduction of additional functional groups and the construction of complex target molecules, including those with potential antitumor activity. google.com

Design of Conformationally Restricted Scaffolds for Medicinal Chemistry Research

Conformationally restricted scaffolds are invaluable structural units in drug design and discovery as they reduce the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity. thieme.deresearchgate.net The 2-azabicyclo[4.2.0]octane framework, being a fused bicyclic system, provides a rigid three-dimensional structure that can be strategically functionalized to mimic the bioactive conformation of more flexible endogenous ligands. thieme.de This has led to its increasing interest across various therapeutic areas. thieme.de

The amino acid proline plays a critical role in the structure of peptides and proteins due to its unique cyclic nature, which restricts the conformation of the peptide backbone. Bicyclic proline analogues are designed to impose even greater conformational constraints. The 2-azabicyclo[4.2.0]octan-3-one core can be considered a precursor to constrained proline mimetics. By incorporating this rigid scaffold into a peptide sequence, the torsional angles of the backbone are fixed, which can stabilize specific secondary structures like β-turns or helical folds.

Research on related constrained proline analogues, such as 2-azabicyclo[2.1.1]hexanes, has demonstrated that the rigid bicyclic structure significantly influences the trans/cis ratio of the prolyl peptide bond. nih.gov This conformational locking is crucial for modulating the biological activity and stability of peptides. The synthesis of such analogues, for instance from L-ascorbic acid, yields Fmoc-protected amino acids that are well-suited for solid-phase peptide synthesis, allowing for their incorporation into peptidomimetics. researchgate.net The this compound framework offers a unique geometry for creating novel proline analogues to explore peptide structure and function.

A pharmacophore is the specific three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The rigid framework of this compound is an ideal scaffold for positioning pharmacophoric elements in a precise spatial orientation. This allows for the design of potent and selective ligands for various biological targets, including receptors and enzymes. thieme.de

For example, related diazabicyclo[4.2.0]octane structures have been investigated as agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important targets in the central nervous system. nih.gov The bicyclic core serves to orient substituents in a manner that optimizes interactions with the receptor binding site. By mimicking the essential features of the endogenous ligand acetylcholine in a conformationally restrained manner, these compounds can achieve high affinity and subtype selectivity, potentially leading to new therapeutics for neurological disorders. nih.gov

The 2-azabicyclo[4.2.0]octan-3-one core is not only a valuable scaffold in itself but also a versatile synthetic intermediate for accessing other complex heterocyclic systems. The strained four-membered β-lactam ring is susceptible to selective ring-opening reactions, providing a pathway to functionalized six-membered rings. Furthermore, the lactam functionality can be reduced or otherwise modified to introduce new chemical handles.

The synthesis of this core often employs powerful chemical transformations. For instance, the Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence is a robust method for preparing bicyclic amino acid and diamine derivatives based on the 2-azabicyclo[n.2.0]alkane skeleton. thieme.de Additionally, visible-light-induced [2+2] cycloaddition reactions provide a direct and highly selective route to this framework. google.com Once synthesized, the 2-azabicyclo[4.2.0]octan-3-one intermediate can be elaborated into a variety of other molecular architectures, highlighting its importance in synthetic programs aimed at creating libraries of diverse heterocyclic compounds for biological screening. google.comresearchgate.net

Structure-Activity Relationship (SAR) Studies on Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure translates into biological activity. The rigid 2-azabicyclo[4.2.0]octane scaffold is an excellent platform for conducting SAR studies because its conformational rigidity simplifies the interpretation of how changes in substituent positioning and functionality affect biological outcomes.

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of diazabicyclo[4.2.0]octane derivatives as nicotinic acetylcholine receptor agonists provides a clear example of this approach. nih.govnih.govkjpp.net Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers were able to build predictive models for ligand binding. nih.govkjpp.net

The study revealed the critical importance of both steric and electrostatic fields for receptor affinity. For instance, the CoMSIA model for the hα4β2 nAChR subtype showed that the electrostatic field contributed 87.2% to the model, while the steric field contributed 12.8%, indicating that electrostatic interactions are the dominant factor for activity. nih.gov The analysis generated contour maps that visualize regions where specific properties are favorable or unfavorable for biological activity.

The table below summarizes key findings from such a 3D-QSAR study, illustrating how specific structural modifications on the bicyclo[4.2.0]octane core influence receptor binding affinity.

Position of ModificationFavorable Feature for High Activity (hα4β2 subtype)Unfavorable Feature for High Activity (hα4β2 subtype)Rationale
Pyridine Ring & R₁ Positive charge---The model shows blue contours (positive charge favorable) in these regions, suggesting beneficial electrostatic interactions with the receptor. nih.gov
N₈ Position Negative chargePositive chargeA red contour (negative charge favorable) is located near this position, indicating that an electronegative atom or group enhances binding. nih.gov
C₁, C₄, R₁ Positions Small groupsBulky groupsThe steric field analysis suggests that smaller substituents are preferred in these locations to avoid unfavorable steric clashes within the binding pocket. nih.gov
C₆ Position Negative charge atom---The model indicates a preference for a negatively charged atom at this position to enhance activity for the hα4β2 subtype while reducing activity at the hα3β4 subtype. nih.gov

These detailed SAR insights are crucial for the rational design of new, more potent, and selective analogues. Studies on other azabicyclic systems, such as 2-azabicyclo[3.2.2]nonanes with antiprotozoal activity, have similarly shown that modifying the bicyclic structure and its substituents can dramatically influence biological efficacy and cytotoxicity, providing lead compounds for further development. nih.gov

Theoretical and Computational Investigations on 2 Azabicyclo 4.2.0 Octan 3 One Systems

Elucidation of Reaction Mechanisms and Transition State Geometries

The calculation of transition state (TS) geometries is crucial for understanding reaction mechanisms and designing rational synthetic strategies. nih.gov Computational methods grounded in quantum mechanics allow for the modeling of chemical reactions and the characterization of transient, high-energy transition states that are often difficult to isolate experimentally.

A significant example is the computational investigation of the gold-catalyzed intramolecular cyclization of alkynylcyclobutanecarboxamides, which yields the related 3-azabicyclo[4.2.0]oct-4-en-2-one core. DFT studies were performed to rationalize the observed high selectivity of this reaction. By calculating the energy profiles for different potential pathways, researchers can identify the most favorable reaction coordinate. In this specific cyclization, two primary pathways were considered: a 6-endo-dig cyclization to form the six-membered ring of the bicyclo[4.2.0]octane system and a competing 5-exo-dig cyclization that would lead to a five-membered ring product. The calculations revealed that the Gibbs free energy of activation (ΔG‡) for the 6-endo pathway was significantly lower than for the 5-exo pathway, explaining the exclusive formation of the bicyclo[4.2.0]octane product. rsc.orgrsc.org

The transition state geometries for both pathways were located and analyzed. The calculations showed a difference in activation energies (ΔΔG‡) of +3.6 kcal mol⁻¹, favoring the 6-endo cyclization. rsc.org This energy difference, though modest, is sufficient at room temperature to ensure the reaction proceeds almost exclusively through the lower-energy transition state, thus dictating the regioselectivity of the ring closure. rsc.orgacs.org

PathwayCalculated ΔG‡ (kcal mol⁻¹)Predicted Outcome
6-endo-dig CyclizationLower EnergyFavored, leads to 2-azabicyclo[4.2.0]octan-3-one core
5-exo-dig CyclizationHigher Energy (+3.6)Disfavored

Table 1: Comparison of calculated Gibbs free energy of activation for the competing 6-endo and 5-exo cyclization pathways in the gold-catalyzed synthesis of a 3-azabicyclo[4.2.0]oct-4-en-2-one. Data sourced from computational studies. rsc.org

Furthermore, computational studies have been employed to understand the rearrangement of N-fused bicyclo[4.2.0] β-lactams. In one study, a base-promoted, transition-metal-free rearrangement was investigated using DFT. The calculations helped to elucidate the mechanism of a regioselective C-C bond cleavage, providing insight into the electronic factors that govern the reactivity of the strained four-membered lactam ring when fused to a larger ring. nih.gov Similarly, the thermal electrocyclic ring-opening of the parent cis-bicyclo[4.2.0]oct-7-ene has been studied computationally, revealing a preference for a conrotatory pathway over a disrotatory one, which has implications for the inherent thermal stability and reactivity of the bicyclo[4.2.0] framework. researchgate.net

Prediction and Rationalization of Chemo-, Regio-, and Stereoselectivity

Advances in computational methods have made it a valuable tool for predicting the outcome of stereoselective reactions. rsc.org For systems like 2-azabicyclo[4.2.0]octan-3-one, where multiple stereocenters are present, understanding and predicting the stereochemical outcome is paramount.

The aforementioned gold-catalyzed cyclization serves as an excellent case study. The DFT calculations not only elucidated the mechanism but also successfully rationalized the complete endo-selectivity observed experimentally. rsc.orgrsc.org By comparing the transition state energies, the model correctly predicted that the formation of the six-membered ring is kinetically favored over the alternative five-membered ring, a result that might not be intuitively obvious without computational analysis. rsc.org

In a broader context, theoretical studies on the Staudinger reaction, a classical method for synthesizing β-lactams, have shed light on the origins of stereoselectivity. Computational analyses have demonstrated that the cis/trans stereochemistry of the resulting β-lactam is determined by the electronic nature of substituents on both the ketene (B1206846) and the imine. nih.gov Natural Bond Orbital (NBO) analysis of the transition states revealed that favorable donor-acceptor orbital interactions (stereoelectronic effects) stabilize the transition state leading to the cis product over the one leading to the trans isomer in many cases. nih.gov These insights are directly applicable to syntheses targeting the specific cis-fused (1S,6S) stereochemistry of the target compound.

Quantum chemical calculations have also been used to explain the regio- and diastereoselectivity in the formation of four-membered rings under kinetic control. A study on the synthesis of 2-arylazetidines found that the formation of the trans-substituted product was favored due to a lower Gibbs free energy of activation for the corresponding transition state. acs.org The energy difference between the transition states leading to the trans and cis products was calculated to be approximately 10 kJ mol⁻¹, which is sufficient to ensure high diastereoselectivity at the low temperatures used in the experiments. acs.org This type of quantitative prediction allows chemists to optimize reaction conditions to favor the desired diastereomer.

Reaction TypeControlling FactorComputational MethodSelectivity Rationalized
Au-catalyzed CyclizationTransition State Energy (ΔΔG‡)DFTRegioselectivity (6-endo vs. 5-exo) rsc.orgrsc.org
Staudinger ReactionStereoelectronic EffectsDFT, NBO AnalysisStereoselectivity (cis vs. trans) nih.gov
Azetidine FormationTransition State Energy (ΔG‡)Quantum ChemistryDiastereoselectivity (trans vs. cis) acs.org

Table 2: Examples of computational methods used to predict and rationalize selectivity in reactions forming four-membered nitrogen heterocycles.

Conformational Analysis and Stereoelectronic Effects in the Bicyclic Structure

The three-dimensional structure and conformational preferences of the 2-azabicyclo[4.2.0]octan-3-one system are critical to its properties and reactivity. The fusion of a strained four-membered β-lactam ring to a six-membered piperidone ring creates a conformationally constrained molecule.

Ab initio computational studies have been performed on the closely related 8-oxo-1-azabicyclo[4.2.0]octane. nih.gov These calculations, which refine molecular geometries without constraints, provide a detailed picture of the bicyclic framework's preferred conformation. nih.gov X-ray crystallographic and computational studies on related azabicyclo[4.2.0] systems suggest that the six-membered ring typically adopts a chair-like or distorted chair conformation to minimize steric strain, while the fused four-membered cyclobutane (B1203170) ring remains relatively planar due to its inherent torsional strain.

The fusion of these two rings introduces significant ring strain, estimated to be in the range of 25–30 kcal/mol for some analogs. This strain primarily arises from angle distortion in the four-membered ring and eclipsing interactions between substituents on the bicyclic frame. This inherent strain is a key factor governing the chemical reactivity of the β-lactam bond.

Stereoelectronic effects also play a crucial role in the structure and stability of this system. researchgate.net One of the most important features of β-lactams is the pyramidalization of the nitrogen atom. Unlike a typical planar amide, the geometric constraints of the four-membered ring force the lactam nitrogen into a more pyramidal geometry. This structural feature is critical for the biological activity of many β-lactam antibiotics as it increases the reactivity of the amide bond towards nucleophilic attack by inhibiting the delocalization of the nitrogen lone pair into the carbonyl group. Computational studies can quantify this pyramidalization and analyze its effect on the charge distribution and reactivity of the molecule. nih.gov

Structural FeatureDescriptionConsequence
Six-Membered Ring ConformationAdopts a chair-like geometryMinimizes steric and torsional strain in the larger ring
Four-Membered Ring ConformationRemains relatively planarHigh degree of angle and torsional strain
Lactam Nitrogen GeometryPyramidalized (non-planar)Reduces amide resonance, increases carbonyl reactivity

Table 3: Key conformational and stereoelectronic features of the 2-azabicyclo[4.2.0]octan-3-one framework derived from computational and structural studies. nih.gov

Future Directions and Emerging Research Opportunities in 2 Azabicyclo 4.2.0 Octan 3 One Chemistry

Innovation in Sustainable and Green Synthetic Methodologies

A significant push towards more environmentally friendly chemical processes is shaping the future of 2-azabicyclo[4.2.0]octan-3-one synthesis. The focus is shifting from traditional, often harsh, reaction conditions to more sustainable and efficient alternatives that minimize waste and energy consumption.

Development of Catalytic Asymmetric Photochemical Processes

The use of light to drive chemical reactions offers a powerful and green alternative to conventional thermal methods. Future research is increasingly directed towards the development of catalytic asymmetric photochemical processes for the synthesis of enantiomerically pure (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one and its derivatives. A key challenge in this area has been the need for high-energy ultraviolet light and the limited substrate scope in direct photocatalytic [2+2] cycloaddition methods. google.com

Recent advancements have demonstrated the potential of visible-light-mediated syntheses, which are milder and more selective. For instance, the use of common photosensitizer catalysts and visible light has been shown to promote intermolecular [2+2] cycloaddition reactions to construct polysubstituted 2-azabicyclo[4.2.0]octane compounds with high efficiency, regioselectivity, and stereoselectivity. google.com One study reported the photochemical addition of acrylonitrile (B1666552) to a chiral 1,4-dihydropyridine (B1200194), which resulted in the formation of 2-azabicyclo[4.2.0]octane derivatives with a notable enantiomeric excess. nih.gov

Future efforts will likely concentrate on the design and application of novel chiral photocatalysts that can efficiently absorb visible light and induce high levels of stereocontrol in the formation of the bicyclic lactam core. The development of dual catalytic systems, combining a photosensitizer with a chiral catalyst, is another promising strategy to achieve high enantioselectivity. These approaches aim to provide more sustainable and atom-economical routes to this important scaffold.

Exploration of Novel Reactivity and Rearrangement Pathways

Understanding and harnessing the inherent reactivity of the strained 2-azabicyclo[4.2.0]octan-3-one ring system is crucial for expanding its synthetic utility. Future research will delve deeper into exploring novel reaction pathways and skeletal rearrangements to generate diverse and complex molecular architectures.

The strain within the bicyclo[4.2.0]octane framework makes it susceptible to ring-opening and rearrangement reactions. For example, the cyclobutane (B1203170) ring of 8-cyano-2-azabicyclo[4.2.0]octane has been shown to open under basic or acidic conditions. geneonline.com Furthermore, acid-catalyzed rearrangements of substituted bicyclo[4.2.0]octanones have been utilized to access the bicyclo[4.2.1]nonane skeleton. researchgate.net

A fascinating area of future exploration involves cascade reactions, such as the proposed 6π–8π–4π electrocyclic rearrangement observed in the photochemical generation of a 2-azabicyclo[4.2.0]octa-4,7-diene derivative. Investigating the scope and limitations of such transformations could lead to the rapid construction of intricate polycyclic systems from simple precursors. Moreover, exploring unprecedented rearrangements, such as aza-ring expansions, could provide access to novel heterocyclic frameworks that are otherwise difficult to synthesize.

Advanced Computational Design for Targeted Scaffold Synthesis

The integration of computational chemistry is set to revolutionize the way scientists approach the synthesis of complex molecules like this compound. Advanced computational tools are increasingly being used to predict reaction outcomes, elucidate mechanisms, and design synthetic routes with greater precision and efficiency.

Density Functional Theory (DFT) calculations, for instance, are powerful for gaining mechanistic insights and understanding the energetics of reactions involving β-lactam rings. nih.gov While specific studies on the targeted compound are limited, the principles from analogous systems can be applied to predict stereoselectivity and reactivity. For example, computational modeling can help in the rational design of chiral catalysts for asymmetric synthesis by predicting the transition state energies of different stereochemical pathways.

Furthermore, the advent of machine learning and artificial intelligence is poised to accelerate retrosynthetic analysis. Transfer learning models are being developed to predict synthetic routes for complex molecules with greater accuracy, even with smaller datasets. nih.gov In the future, such computational platforms could be tailored to design optimal and efficient synthetic pathways to this compound and its derivatives, minimizing the need for extensive empirical screening of reaction conditions. This in silico approach will not only save time and resources but also enable the targeted synthesis of novel analogues with desired biological activities.

Integration with High-Throughput Synthesis and Screening Platforms

The demand for large and diverse libraries of bioactive compounds for drug discovery has spurred the development of high-throughput synthesis and screening platforms. The integration of these technologies into the chemistry of 2-azabicyclo[4.2.0]octan-3-one represents a significant future direction for identifying novel therapeutic agents.

Automated synthesis platforms are becoming increasingly sophisticated, enabling the rapid parallel synthesis of compound libraries. geneonline.comresearchgate.net While the direct application to this compound is still an emerging area, the successful automated synthesis of γ-lactam libraries demonstrates the potential of this technology. nih.gov A recent patent describing a visible-light-promoted synthesis of 2-azabicyclo[4.2.0]octane derivatives highlights a broad substrate scope, which is a key prerequisite for the generation of diverse compound libraries. google.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one?

  • Methodological Answer : The compound is synthesized via intramolecular cyclization of precursors containing both amine and ketone functionalities. For example, thermal cyclization of cis-4-aminocyclohexyl carboxylic acid derivatives at high temperatures (~290°C) can yield bicyclic ketones . Alternatively, Strecker reaction followed by nucleophilic ring closure has been used for analogous 2-azabicyclo[4.2.0]octane derivatives, enabling control over ring strain and functionalization .

Q. How is the stereochemistry of this compound confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For rapid analysis, NMR spectroscopy (e.g., NOESY or 1H^{1}\text{H}-13C^{13}\text{C} HMBC) can identify spatial proximities between protons and carbons in the bicyclic framework. Chiral HPLC or polarimetry may also validate enantiomeric purity .

Q. What key chemical reactions are facilitated by the bicyclo[4.2.0]octane core?

  • Methodological Answer : The ketone group undergoes nucleophilic additions (e.g., Grignard reactions), while the strained bicyclic structure promotes ring-opening reactions under acidic or reductive conditions. For example, hydrogenolysis can cleave the bridgehead C-N bond, yielding linear intermediates for further functionalization .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways in the synthesis of bicyclo[4.2.0]octane derivatives?

  • Methodological Answer : Subtle changes in temperature , catalysts , or solvent polarity can shift reaction outcomes. For instance, palladium-catalyzed cyclizations favor endo transition states , while thermal methods may lead to exo products due to differing activation energies. Computational modeling (DFT) is recommended to predict regioselectivity and optimize conditions .

Q. How can researchers resolve contradictions in reported stereochemical outcomes for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility during cyclization. To address this:

  • Perform kinetic vs. thermodynamic control experiments (e.g., varying reaction time/temperature).
  • Use diastereomeric salt resolution or enzymatic methods to isolate desired enantiomers.
  • Cross-validate results with vibrational circular dichroism (VCD) to confirm absolute configuration .

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral auxiliaries : Temporarily introduce a stereodirecting group (e.g., Evans oxazolidinones) to guide ring closure.
  • Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru or Pd with chiral ligands) to induce enantioselectivity during cyclization.
  • Biocatalysis : Lipases or transaminases can resolve racemic mixtures post-synthesis .

Q. How can computational modeling predict the compound’s reactivity in complex reactions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations assess ring strain and transition states.
  • Density Functional Theory (DFT) calculates activation barriers for competing pathways (e.g., ketone vs. amine reactivity).
  • Docking studies evaluate interactions with biological targets (e.g., enzymes) to prioritize derivatives for pharmacological testing .

Research Applications

  • Organic Synthesis : Serves as a rigid scaffold for chiral ligands in asymmetric catalysis. The ketone group is a handle for functional group interconversions .
  • Medicinal Chemistry : Analogous bicyclic compounds exhibit CNS activity (e.g., blood-brain barrier penetration), making this core a candidate for neuroactive drug design .

Key Challenges

  • Stereochemical Purity : Achieving >98% ee requires optimized catalytic systems .
  • Scale-up Limitations : High-temperature syntheses may degrade sensitive functional groups; alternative low-energy routes (e.g., photochemical cyclization) are under exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.